
N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide is a chemical compound that likely belongs to the class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted by an amine group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a general method for synthesizing similar compounds involves the reaction of 2,4-dimethoxybenzylamine with a suitable electrophile, followed by reduction and acetylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other benzylamines. It would consist of a benzene ring substituted with two methoxy groups and an amine group .Chemical Reactions Analysis
Benzylamines, including those substituted with methoxy groups, are known to undergo a variety of chemical reactions. These include electrophilic aromatic substitution, nucleophilic substitution, and reduction .Applications De Recherche Scientifique
Synthetic Technology in Organic Chemistry : The compound is an important intermediate in organic synthesis. It's widely used in medicine, pesticide, and chemical fields, demonstrating its versatility in different chemical processes (Wang Ling-ya, 2015).
Antitumor Activity : It's involved in the synthesis of complex organic compounds like pyrido[2,3-d]pyrimidines, which have shown significant activity against certain types of cancer, such as Walker 256 carcinosarcoma in rats. This illustrates its potential application in developing new antitumor drugs (E. Grivsky et al., 1980).
Analytical Chemistry and Toxicology : This compound is used in advanced analytical methods like high-performance liquid chromatography and mass spectrometry for detecting and quantifying specific substances in biological samples. This is crucial in toxicology studies and drug testing (J. Poklis et al., 2014).
Forensic Chemistry : The compound plays a role in the study of novel psychoactive substances. Its structural features and chemical behavior are analyzed, aiding in the identification and understanding of new psychoactive compounds (Y. Abiedalla et al., 2021).
Protecting Group in Organic Chemistry : The dimethoxybenzyl group, as seen in this compound, is used for protecting nitrogen in chemical synthesis, showcasing its importance in the preparation of complex organic molecules (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Photochemistry : It is involved in studies on photochemistry, particularly in understanding the behavior of chemical compounds under light exposure. This is crucial in fields like photopharmacology and the development of light-responsive materials (DeCosta et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-12-6-4-5-7-15(12)17-11-13-8-9-14(18-2)10-16(13)19-3;/h8-10,12,15,17H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSNJFRTYTGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=C(C=C(C=C2)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
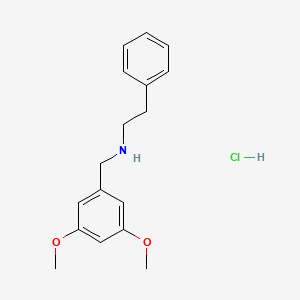
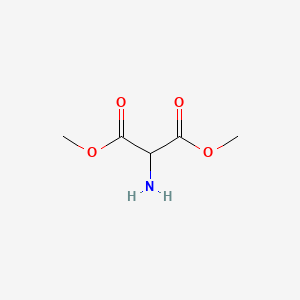
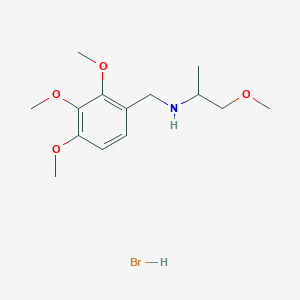
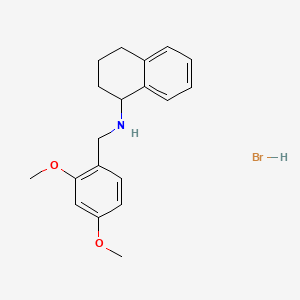

amine hydrobromide](/img/structure/B6351972.png)
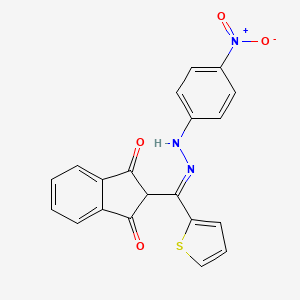
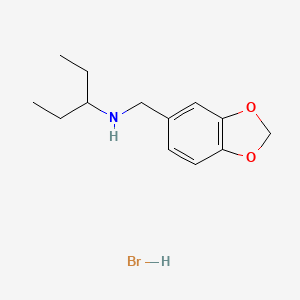

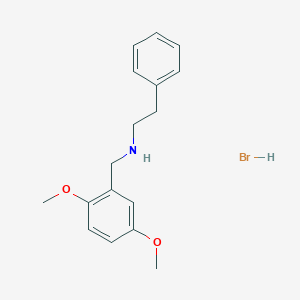

![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)
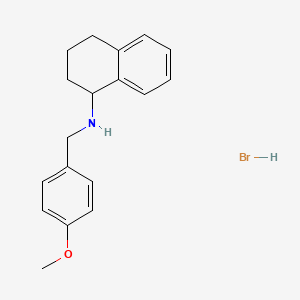
amine hydrobromide](/img/structure/B6352068.png)
